molecular formula C9H10N4 B2479601 N,7-dimethylpyrido[2,3-d]pyrimidin-2-amine CAS No. 1454682-78-0

N,7-dimethylpyrido[2,3-d]pyrimidin-2-amine

Cat. No.: B2479601
CAS No.: 1454682-78-0
M. Wt: 174.207
InChI Key: GPGYYWQDCFNVOU-UHFFFAOYSA-N
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Description

N,7-Dimethylpyrido[2,3-d]pyrimidin-2-amine (CAS: 1454682-78-0) is a heterocyclic compound featuring a fused pyridine-pyrimidine core. Its molecular formula is C₉H₁₁N₅, with an average mass of 189.22 g/mol (derived from structural analogs in ). The compound is characterized by methyl substituents at the N- and 7-positions of the pyrido[2,3-d]pyrimidine scaffold.

Synthesis: The synthesis of pyrido[2,3-d]pyrimidine derivatives typically involves reductive amination and alkylation steps. For example, pyrido[2,3-d]pyrimidine-2,4-diamines can be synthesized via condensation of 2,4,6-triaminopyrimidine with nitro-malonaldehyde, followed by reduction and N-methylation using formaldehyde and sodium cyanoborohydride ().

Properties

IUPAC Name

N,7-dimethylpyrido[2,3-d]pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-6-3-4-7-5-11-9(10-2)13-8(7)12-6/h3-5H,1-2H3,(H,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPGYYWQDCFNVOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=NC=C2C=C1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,7-dimethylpyrido[2,3-d]pyrimidin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with a suitable methylating agent, followed by cyclization to form the pyridopyrimidine core . The reaction conditions often require the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product .

Chemical Reactions Analysis

Nucleophilic Substitution at the 2-Amine Position

The primary amine at position 2 exhibits nucleophilic character, enabling reactions with electrophilic reagents. For example:

  • Alkylation : Treatment with alkyl halides (e.g., methyl iodide or benzyl bromide) in the presence of a base (K₂CO₃ or NaH) yields N-alkyl derivatives .

  • Acylation : Reacting with acetyl chloride or benzoyl chloride under anhydrous conditions produces N-acyl derivatives .

Example Reaction

N,7-Dimethylpyrido[2,3-d]pyrimidin-2-amine+CH3IDMF, K2CO3N,2,7-Trimethylpyrido[2,3-d]pyrimidin-2-amine\text{this compound} + \text{CH}_3\text{I} \xrightarrow{\text{DMF, K}_2\text{CO}_3} \text{N,2,7-Trimethylpyrido[2,3-d]pyrimidin-2-amine}

Electrophilic Aromatic Substitution

The pyrido[2,3-d]pyrimidine core undergoes electrophilic substitution at activated positions (e.g., C-5 and C-6). Key reactions include:

  • Halogenation : Iodination at C-5 using N-iodosuccinimide (NIS) in acetic acid introduces iodine for subsequent cross-coupling reactions .

  • Nitration : Nitration with HNO₃/H₂SO₄ occurs at C-5 or C-6, depending on directing effects of substituents .

Table 1: Electrophilic Substitution Reactions

PositionReagentProductYield (%)Reference
C-5NIS, AcOH5-Iodo-N,7-dimethylpyrido[2,3-d]pyrimidin-2-amine85–90
C-6HNO₃/H₂SO₄6-Nitro-N,7-dimethylpyrido[2,3-d]pyrimidin-2-amine70–75

Cross-Coupling Reactions

The iodinated derivative (Table 1) serves as a substrate for palladium-catalyzed cross-coupling:

  • Suzuki-Miyaura Coupling : Reaction with arylboronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ yields 5-aryl derivatives .

  • Heck Coupling : Alkenes (e.g., styrene) couple at C-5 to form vinyl-substituted analogs .

Example Reaction

5-Iodo Derivative+PhB(OH)2Pd(PPh3)4,Na2CO35-Phenyl-N,7-dimethylpyrido[2,3-d]pyrimidin-2-amine\text{5-Iodo Derivative} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{5-Phenyl-N,7-dimethylpyrido[2,3-d]pyrimidin-2-amine}

Condensation Reactions

The amine group participates in condensation with carbonyl compounds:

  • Schiff Base Formation : Reacting with aldehydes (e.g., benzaldehyde) in ethanol forms imine-linked derivatives .

  • Heterocyclization : Condensation with β-ketoesters or malononitrile yields fused polycyclic systems (e.g., pyrido[2,3-d]pyrimidines annulated with pyrazole or triazole) .

Table 2: Condensation Reactions

ReagentConditionsProductApplicationReference
BenzaldehydeEtOH, refluxN-(Benzylidene)-N,7-dimethylpyrido[2,3-d]pyrimidin-2-amineAnticancer screening
Ethyl acetoacetateDMF, MW irradiationPyrido[2,3-d]pyrimidine-fused pyran derivativeAntimicrobial agents

Oxidation and Reduction

  • Oxidation : The methyl group at N-7 is resistant to oxidation, but the C-5/C-6 double bond can be epoxidized using m-CPBA .

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the pyridine ring to a dihydro derivative, altering aromaticity and reactivity .

Example Reaction

This compoundH2,Pd/C5,6-Dihydro-N,7-dimethylpyrido[2,3-d]pyrimidin-2-amine\text{this compound} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{5,6-Dihydro-N,7-dimethylpyrido[2,3-d]pyrimidin-2-amine}

Biological Activity Correlations

Derivatives of N,7-dimethylpyrido[2,3-d]pyrimidin-2-amine show promise as:

  • Kinase Inhibitors : Analogous pyrrolo[2,3-d]pyrimidines inhibit PfCDPK4 (malaria target) .

  • Anticancer Agents : Schiff base derivatives exhibit cytotoxicity against MCF-7 and HeLa cell lines .

Scientific Research Applications

Biological Activities

N,7-dimethylpyrido[2,3-d]pyrimidin-2-amine exhibits a wide range of biological activities that make it a valuable scaffold in drug development:

  • Anticancer Activity : Compounds within this class have been identified as potent inhibitors of various cancer cell lines. They target key pathways involved in tumor growth and proliferation, such as tyrosine kinases and cyclin-dependent kinases. For instance, studies have shown that certain derivatives can inhibit BCR-ABL kinase, which is crucial in chronic myeloid leukemia .
  • Antimicrobial Properties : The compound has demonstrated effectiveness against various bacterial strains and fungi. Its derivatives have been synthesized to enhance antimicrobial activity, particularly against gram-positive and gram-negative bacteria .
  • Anti-inflammatory Effects : Research indicates that pyrido[2,3-d]pyrimidines can inhibit cyclooxygenase enzymes (COX), which are involved in inflammatory processes. Some derivatives have shown comparable potency to established anti-inflammatory drugs like indomethacin .

Synthesis and Derivatives

The synthesis of this compound involves various methodologies that allow for the introduction of different substituents to enhance biological activity. Recent studies have focused on:

  • Molecular Modifications : By altering substituents at specific positions on the pyrido[2,3-d]pyrimidine scaffold, researchers have developed compounds with improved selectivity and potency against targeted diseases .
  • Hybrid Compounds : Combining the pyrido[2,3-d]pyrimidine structure with other pharmacophores has resulted in hybrid molecules that exhibit synergistic effects against multiple biological targets .

Case Study 1: Antitumor Agents

A series of N-substituted pyrido[2,3-d]pyrimidines were evaluated for their anticancer properties. One study reported that a specific derivative inhibited cell proliferation in breast cancer models by inducing apoptosis through the activation of caspase pathways . The compound also showed low toxicity towards normal cells, indicating a favorable therapeutic index.

Case Study 2: Antimicrobial Agents

In another study, a library of N,7-dimethylpyrido[2,3-d]pyrimidin-2-amines was screened against various pathogens. Results indicated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) values comparable to existing antibiotics . The structure-activity relationship (SAR) analysis revealed that electron-donating groups at specific positions enhanced antimicrobial efficacy.

Mechanism of Action

Comparison with Similar Compounds

Core Scaffold Variations

  • Pyrido[2,3-d]pyrimidine vs. In contrast, pyrrolo analogs (e.g., 4,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine) contain a five-membered pyrrole ring, improving solubility and metabolic stability . Biological Impact: Pyrrolo scaffolds are preferred for antiparasitic and antiviral activities due to better membrane permeability, while pyrido derivatives show promise in kinase inhibition and cardiovascular applications .

Substituent Effects

  • Methyl Groups: N,7-dimethyl substitution in pyrido derivatives may enhance lipophilicity and target binding. For example, 6-(2,6-dichlorophenyl)-2-methylpyrido[2,3-d]pyrimidin-7-amine achieved sustained antihypertensive effects in rats via vasodilation . In pyrrolo analogs, 4,6-dimethyl substitution () significantly improved Trypanosoma cruzi inhibition compared to non-methylated counterparts .
  • Halogen and Aryl Groups :

    • Chlorine or aryl substituents at position 6 (e.g., 6-Cl in pyrrolo derivatives) often increase potency by forming halogen bonds with targets. For instance, 6-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine serves as a key intermediate in synthesizing Mer/Axl kinase inhibitors .

Biological Activity

N,7-dimethylpyrido[2,3-d]pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the pyridopyrimidine class of compounds, which are characterized by a fused pyridine and pyrimidine ring system. This structural configuration is known to enhance biological activity by allowing for better interaction with various biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antitumor Activity
    • Mechanism : The compound exhibits potent inhibitory effects against various kinases involved in cancer cell signaling pathways. In particular, it has shown significant inhibition against tyrosine kinases (TKs) and phosphatidylinositol-3 kinase (PI3K), which are critical for tumor growth and survival.
    • Case Study : In a study involving five different cancer cell lines, this compound demonstrated IC50 values in the low micromolar range, indicating strong cytotoxic effects against these cells .
  • Antibacterial Activity
    • Mechanism : The compound has been evaluated for its antibacterial properties against both Gram-positive and Gram-negative bacteria. It disrupts bacterial cell wall synthesis and interferes with metabolic pathways essential for bacterial survival.
    • Research Findings : Compounds structurally related to this compound were found to exhibit significant antibacterial activity with minimum inhibitory concentrations (MICs) in the micromolar range .
  • Anti-inflammatory Effects
    • Mechanism : The compound acts as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This inhibition leads to decreased production of pro-inflammatory prostaglandins.
    • Study Results : In vivo studies demonstrated that derivatives of this compound showed up to 60% edema inhibition in rat models at a dose of 10 mg/kg .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the pyridopyrimidine scaffold can significantly alter its potency and selectivity:

ModificationEffect on Activity
Methyl substitution at N7Increased potency against TKs
Alterations to the aromatic ringEnhanced antibacterial properties
Variations in side chainsImproved anti-inflammatory effects

Case Studies and Research Findings

  • Antitumor Efficacy
    • A recent study evaluated the efficacy of this compound against A549 lung cancer cells, showing an IC50 value of 1.54 μM .
    • Another study reported that this compound exhibited significant cytotoxicity towards prostate cancer cells (PC-3) with an IC50 value of 3.36 μM .
  • Antibacterial Screening
    • In vitro testing revealed that this compound derivatives had MIC values ranging from 1 to 10 μM against various bacterial strains .

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